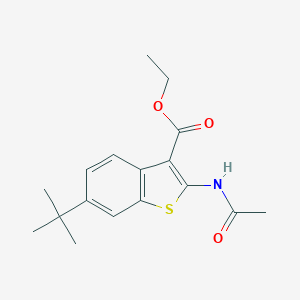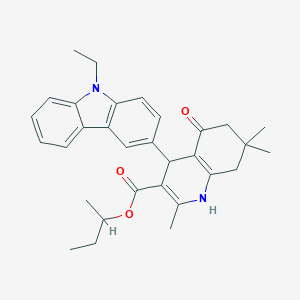
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 315.43 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylate group and an amino group. The thiophene ring is also attached to a cyclohexylphenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 315.43 . Further physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- The chemistry of related compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases its value as a building block for synthesizing various heterocyclic compounds, indicating a potential area of study for the chemical (Gomaa & Ali, 2020).
Biological Activity and Metabolism
- Related research on the metabolism of aspartylphenylalanine, a different compound, provides insights into the metabolism of similar compounds in living organisms, which could be relevant for understanding the biological applications or interactions of Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate (Ranney & Oppermann, 1979).
Food Chemistry and Flavor
- Research into the formation of heterocyclic amines in cooked meats and their implications on health may provide contextual background for the study of similar compounds in food chemistry (Snyderwine, 1994).
- The breakdown pathways of branched aldehydes, which are important flavor compounds in various foods, highlight the significance of understanding the chemical pathways and interactions of complex organic compounds, which could be relevant for this compound in food chemistry (Smit, Engels, & Smit, 2009).
Propriétés
IUPAC Name |
methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-12-16(17(18(20)23-12)19(21)22-2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEELCXOZKKIIHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443992.png)

![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)

![3-bromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B444001.png)


![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444005.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444006.png)
![5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444007.png)
![3-bromo-5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444009.png)
![3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444011.png)
![3-(2-(1-naphthylimino)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B444013.png)
![3-[(4-Carboxybenzyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444014.png)